molecular formula C9H15N B092480 2,3,4,6,7,9a-hexahydro-1H-quinolizine CAS No. 1004-90-6

2,3,4,6,7,9a-hexahydro-1H-quinolizine

Katalognummer: B092480
CAS-Nummer: 1004-90-6
Molekulargewicht: 137.22 g/mol
InChI-Schlüssel: QOSLIXYQUYOILJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,4,6,7,9a-hexahydro-1H-quinolizine is a heterocyclic organic compound with the molecular formula C9H15N It is a derivative of quinolizine, characterized by a bicyclic structure consisting of a six-membered ring fused to a five-membered nitrogen-containing ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,6,7,9a-hexahydro-1H-quinolizine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reduction of quinolizinium salts using reducing agents such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove impurities.

Analyse Chemischer Reaktionen

Types of Reactions

2,3,4,6,7,9a-hexahydro-1H-quinolizine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinolizine derivatives.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The nitrogen atom in the ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinolizine derivatives with varying degrees of oxidation.

    Reduction: Fully saturated quinolizine derivatives.

    Substitution: Alkylated or acylated quinolizine derivatives.

Wissenschaftliche Forschungsanwendungen

2,3,4,6,7,9a-hexahydro-1H-quinolizine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of 2,3,4,6,7,9a-hexahydro-1H-quinolizine involves its interaction with specific molecular targets. The nitrogen atom in the ring can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinolizine: The parent compound with a similar bicyclic structure but without the hexahydro modification.

    Isoquinoline: Another heterocyclic compound with a similar nitrogen-containing ring.

    Piperidine: A six-membered nitrogen-containing ring that shares some structural features.

Uniqueness

2,3,4,6,7,9a-hexahydro-1H-quinolizine is unique due to its specific hexahydro modification, which imparts distinct chemical properties and reactivity. This modification enhances its stability and potential for various applications compared to its parent compound, quinolizine.

Eigenschaften

CAS-Nummer

1004-90-6

Molekularformel

C9H15N

Molekulargewicht

137.22 g/mol

IUPAC-Name

2,3,4,6,7,9a-hexahydro-1H-quinolizine

InChI

InChI=1S/C9H15N/c1-3-7-10-8-4-2-6-9(10)5-1/h1,5,9H,2-4,6-8H2

InChI-Schlüssel

QOSLIXYQUYOILJ-UHFFFAOYSA-N

SMILES

C1CCN2CCC=CC2C1

Kanonische SMILES

C1CCN2CCC=CC2C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.